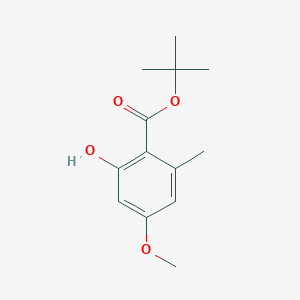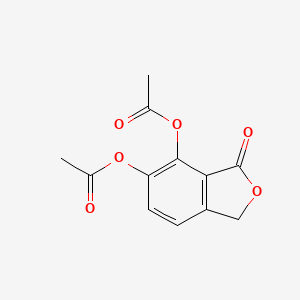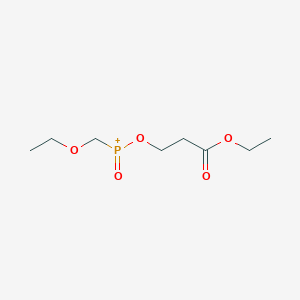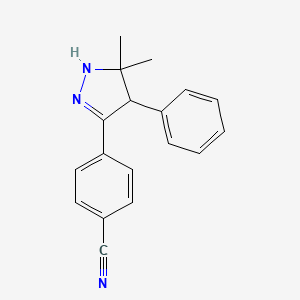
1,3,5-Triazine-2,4-diamine, N,N''-1,2-ethanediylbis[6-chloro-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- typically involves the reaction of 1,3,5-triazine-2,4-diamine with chlorinating agents and methylating agents under controlled conditions. The reaction is often carried out in the presence of solvents such as ethanol or water, with the addition of catalysts to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.
Substitution: The chlorinated groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated triazine derivatives, while substitution reactions can produce a wide range of functionalized triazines with different properties and applications.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A related compound with similar structural features but lacking the ethanediylbis and methyl groups.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Another chlorinated triazine derivative with different substituents.
Propazine: A triazine compound with isopropylamino groups instead of methyl groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- is unique due to its specific combination of chlorinated and methylated groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
61381-22-4 |
|---|---|
Molecular Formula |
C10H14Cl2N10 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
6-chloro-2-N-[2-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]ethyl]-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14Cl2N10/c1-13-7-17-5(11)19-9(21-7)15-3-4-16-10-20-6(12)18-8(14-2)22-10/h3-4H2,1-2H3,(H2,13,15,17,19,21)(H2,14,16,18,20,22) |
InChI Key |
GLPCUGVBEGOSCU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)Cl)NCCNC2=NC(=NC(=N2)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)
![(3-Chlorophenyl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14577903.png)

![2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14577914.png)





